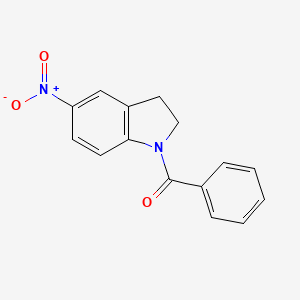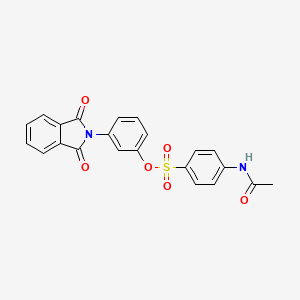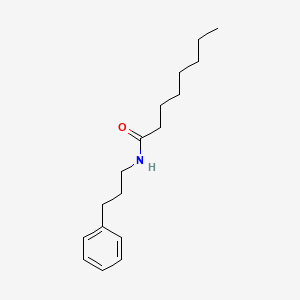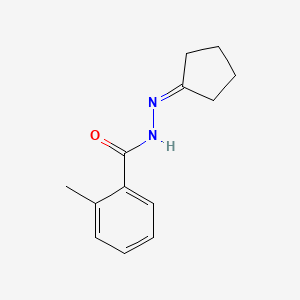
(5-nitro-2,3-dihydro-1H-indol-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE is a compound belonging to the indole family, which is known for its diverse biological and pharmacological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications .
Métodos De Preparación
The synthesis of 1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, potentially forming oxindole derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, and benzoyl chloride. Major products formed from these reactions include amino derivatives, oxindoles, and substituted indoles.
Aplicaciones Científicas De Investigación
1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole nucleus can bind to multiple receptors, influencing signaling pathways and cellular processes .
Comparación Con Compuestos Similares
1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE can be compared with other indole derivatives such as:
1-BENZOYL-2,3-DIHYDROINDOLE: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-NITRO-2,3-DIHYDROINDOLE: Lacks the benzoyl group, affecting its solubility and interaction with biological targets.
1-BENZOYL-5-AMINO-2,3-DIHYDROINDOLE: The amino group provides different reactivity and potential biological effects compared to the nitro group
The uniqueness of 1-BENZOYL-5-NITRO-2,3-DIHYDROINDOLE lies in its combination of the benzoyl and nitro groups, which confer specific chemical properties and biological activities.
Propiedades
Fórmula molecular |
C15H12N2O3 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
(5-nitro-2,3-dihydroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H12N2O3/c18-15(11-4-2-1-3-5-11)16-9-8-12-10-13(17(19)20)6-7-14(12)16/h1-7,10H,8-9H2 |
Clave InChI |
LSUZGQDFDYOGSI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15150334.png)

![2-{[7-(4-Chlorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B15150340.png)
![5,5'-[biphenyl-4,4'-diylbis(oxy)]bis[2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B15150343.png)
![2,4-Difluorobenzyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B15150353.png)
![3-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid](/img/structure/B15150374.png)
![2-(4-Methylphenyl)-2-oxoethyl 4-[(5-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}-5-oxopentanoyl)amino]benzoate](/img/structure/B15150377.png)
![N-(2-{[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B15150378.png)
![1-methyl-N-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150402.png)
![[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B15150404.png)

![2-Oxo-2-phenylethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15150417.png)


